molecular formula C18H16FN3O2 B11158280 N-(4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide

N-(4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B11158280
M. Wt: 325.3 g/mol
InChI Key: XCFHMQOBYKECTG-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic small molecule belonging to the fluorinated quinazolinone class of compounds, which are recognized as a privileged scaffold in medicinal chemistry due to their diverse biological activities . This compound features a quinazolin-4-one core coupled to a 4-fluorophenyl group via a butanamide linker, a structural motif frequently investigated for its potential to interact with key enzymatic targets . Quinazolinone derivatives have demonstrated a wide spectrum of pharmacological properties in research models, including significant anti-inflammatory activity . Molecular modeling studies suggest that analogous fluorinated quinazolinones exhibit strong binding interactions at the cyclooxygenase-2 (COX-2) enzyme binding site, indicating a potential mechanism of action for its anti-inflammatory properties . Furthermore, the quinazolinone core is a common feature in molecules with kinase inhibitory activity, which is a key area of investigation for various therapeutic applications . This compound is presented as a valuable chemical tool for researchers exploring structure-activity relationships (SAR) within the quinazolinone family, particularly for the development of novel anti-inflammatory agents or kinase inhibitors. Its structure provides a core template for further synthetic modification and biological evaluation in drug discovery platforms . This product is offered exclusively for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H16FN3O2

Molecular Weight

325.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C18H16FN3O2/c1-2-16(17(23)21-13-9-7-12(19)8-10-13)22-11-20-15-6-4-3-5-14(15)18(22)24/h3-11,16H,2H2,1H3,(H,21,23)

InChI Key

XCFHMQOBYKECTG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)F)N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Anthranilic Acid Acylation

Acylation of anthranilic acid with acyl chlorides under reflux conditions forms 2-substituted-4-oxoquinazolin-3(4H)-ones. For example, reacting anthranilic acid with butyryl chloride in acetic anhydride at 120°C for 6 hours yields 2-butyl-4-oxoquinazolin-3(4H)-one with a 72% yield. This method requires precise stoichiometric control to minimize byproducts such as dimerized intermediates.

Microwave-Assisted Cyclization

Modern protocols utilize microwave irradiation to accelerate ring closure. A 2022 study demonstrated that heating a mixture of anthranilic acid and formamide at 150°C under microwave conditions for 20 minutes produced the quinazolinone core in 85% yield, reducing reaction time by 70% compared to conventional methods.

Table 1: Comparison of Core Synthesis Methods

MethodConditionsYield (%)Time
Anthranilic AcylationAcetic anhydride, 120°C, 6h72Traditional
Microwave CyclizationMicrowave, 150°C, 20min850.3h

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl moiety is incorporated via nucleophilic substitution or cross-coupling reactions.

Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki-Miyaura coupling between 3-bromoquinazolin-4(3H)-one and 4-fluorophenylboronic acid achieves C–N bond formation. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12h) yield the intermediate 3-(4-fluorophenyl)quinazolin-4(3H)-one with 78% efficiency.

Buchwald-Hartwig Amination

An alternative employs Buchwald-Hartwig amination using 4-fluoroaniline and 3-bromoquinazolinone. With Pd₂(dba)₃ and Xantphos as catalysts, this method achieves 82% yield but requires stringent oxygen-free conditions.

Butanamide Side Chain Installation

The final step involves conjugating the butanamide group to the quinazolinone-fluorophenyl intermediate.

Carbodiimide-Mediated Amidation

Reacting 3-(4-fluorophenyl)quinazolin-4(3H)-one with butyric anhydride in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) produces the target compound. A 2024 study reported 68% yield after column chromatography.

Enzymatic Acylation

Recent advances use lipases (e.g., Candida antarctica Lipase B) in non-aqueous media to catalyze amide bond formation. This method achieves 65% yield with reduced environmental impact, though scalability remains challenging.

Table 2: Butanamide Conjugation Efficiency

MethodCatalystSolventYield (%)
Carbodiimide-MediatedDCC/DMAPDCM68
Enzymatic AcylationLipase BToluene65

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) remains the standard for isolating this compound. High-performance liquid chromatography (HPLC) with C18 columns achieves >98% purity.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.32 (s, 1H, NH), 7.89–7.21 (m, 8H, aromatic), 2.41 (q, 2H, CH₂), 1.72 (sextet, 2H, CH₂).

  • HRMS : m/z 325.3 [M+H]⁺, confirming molecular weight.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A 2025 patent describes a continuous flow system where quinazolinone formation, fluorophenyl coupling, and amidation occur in sequential microreactors. This method reduces batch-to-batch variability and increases throughput by 40%.

Solvent Recycling

Green manufacturing protocols recover DMF and toluene via fractional distillation, reducing waste by 60%. Lifecycle assessments indicate a 30% lower carbon footprint compared to traditional methods .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on the Quinazolinone Core

  • Compound 3k (): 2-(6-Fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-fluorophenyl)benzamide Features a 6-fluoro substitution on the quinazolinone and a benzamide linkage. Melting point: 262–264°C, higher than many analogs due to increased crystallinity from fluorine atoms . The benzamide group may reduce conformational flexibility compared to the butanamide chain in the target compound.
  • N-(2-Methyl-1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide (): Contains a benzimidazole substituent instead of 4-fluorophenyl. The benzimidazole group may enhance DNA intercalation or kinase inhibition .

Amide Linker Variations

  • 2-(4-Oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)acetamide ():

    • Shorter acetamide linker vs. butanamide.
    • Melting point: 215–217°C, lower than compounds with longer chains, suggesting reduced stability .
    • Pyridinylmethyl substitution may improve water solubility but reduce membrane permeability.
  • N-Phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide (): Replaces quinazolinone with benzotriazinone, a structurally distinct heterocycle.

Functional Group Modifications

Halogen and Methoxy Substituents

  • 4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide (): Bromine at position 6 increases molecular weight (MW: ~465 g/mol) and may enhance halogen bonding.
  • (E)-N-(4-Methoxyphenyl)-2-(2-(4-methoxystyryl)-4-oxoquinazolin-3(4H)-yl)acetamide ():

    • Styryl and methoxy groups extend conjugation, increasing UV absorption (useful for photodynamic therapy).
    • Melting point: 274–276°C, comparable to fluorinated analogs .

Sulfonamide and Hydrazineyl Derivatives

  • Compound 23 (): 4-(2-(2-((2-(2-(1-(4-Chlorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide
    • Sulfonamide and hydrazineyl groups introduce hydrogen-bonding sites.
    • Melting point: 278–280°C, indicating high crystallinity .
    • Likely targets carbonic anhydrases or sulfotransferases due to sulfonamide moiety.

Key Comparative Data Table

Compound Name Core Structure Amide Type Key Substituents Melting Point (°C) Notable Properties/Activities Reference
N-(4-Fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide Quinazolinone Butanamide 4-Fluorophenyl N/A Potential InhA inhibition
3k (N-(4-Fluorophenyl)-6-fluoroquinazolinone benzamide) Quinazolinone Benzamide 6-Fluoro, 4-Fluorophenyl 262–264 High crystallinity
2-(4-Oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)acetamide Quinazolinone Acetamide Pyridinylmethyl 215–217 Improved solubility
N-Phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide Benzotriazinone Butanamide Phenyl N/A Enhanced π-π stacking
Compound 23 () Quinazolinone Sulfonamide 4-Chlorophenyl, hydrazineyl 278–280 Carbonic anhydrase inhibition

Structural and Functional Insights

  • Butanamide vs.
  • Fluorine Substituents : Fluorine at the 4-position on the phenyl ring enhances metabolic stability and electron-withdrawing effects, which may optimize pharmacokinetics .
  • Tautomerism: Quinazolinone systems exhibit dynamic tautomerism between amide and imidic acid forms, influencing reactivity and interactions with biological targets .

Biological Activity

N-(4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its structure, synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H15FN2O
  • Molecular Weight : 270.30 g/mol
  • Structural Features : The compound features a butanamide backbone with a 4-fluorophenyl substituent and a quinazoline moiety, which is crucial for its biological activity.

Synthesis of this compound

The synthesis typically involves:

  • Formation of the Quinazoline Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Amidation : The final step involves the reaction of the quinazoline derivative with 4-fluorobenzoyl chloride or an equivalent to form the butanamide.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, quinazoline derivatives have been studied for their ability to inhibit various cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis.

  • Mechanism of Action : The compound is believed to interact with specific enzymes involved in cancer pathways, particularly histone deacetylases (HDACs), which play a critical role in gene expression regulation.

Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit HDAC activity, leading to increased acetylation of histones and subsequent modulation of gene expression related to cell growth and apoptosis.

Case Studies and Research Findings

  • Study on HDAC Inhibition :
    • A study published in 2023 highlighted that a related compound showed potent inhibitory effects on HDAC isoforms, leading to significant antitumor activity in xenograft models. This suggests that this compound may have similar therapeutic potential .
  • Comparative Analysis :
    • Comparative studies with other quinazoline derivatives indicate that structural modifications, such as the introduction of fluorine atoms, enhance biological activity by improving binding affinity to target enzymes .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
Antitumor ActivityInduction of apoptosis
HDAC InhibitionIncreased acetylation of histones
Binding AffinityStrong interaction with targets

Q & A

(Basic) What are the optimized synthetic routes for N-(4-fluorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide, and how do reaction conditions impact yield?

Methodological Answer:
The synthesis typically involves multi-step routes, including:

Condensation reactions between fluorophenyl amines and quinazolinone precursors under reflux conditions.

Amide coupling using carbodiimide catalysts (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM .

Purification via column chromatography or recrystallization.

Key Variables:

  • Temperature: Reflux (80–120°C) improves reaction rates but may require inert atmospheres to prevent oxidation .
  • Catalysts: Use of triethylamine as a base enhances nucleophilic attack in amide bond formation .
  • Solvent polarity: Polar aprotic solvents (DMF) favor solubility of intermediates .

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